Translational Incorporation Efficiency: 3-Thienylalanine vs. p-Fluorophenylalanine in E. coli Cell-Free Systems
In a coupled transcription-translation cell-free assay using E. coli Zubay system, 3-thienylalanine exhibited zero detectable translational activity, whereas p-fluorophenylalanine showed positive incorporation [1]. This stark difference occurs despite computational predictions that both compounds are excellent substrates for PheRS [2]. The assay measured competition with radiolabeled natural amino acids to assess incorporation potential.
| Evidence Dimension | Translational incorporation activity in cell-free system |
|---|---|
| Target Compound Data | No activity observed (zero incorporation) |
| Comparator Or Baseline | p-Fluorophenylalanine: positive incorporation; o-, m-, p-fluorophenylalanine isomers: positive incorporation |
| Quantified Difference | Qualitative: active vs. completely inactive |
| Conditions | E. coli coupled transcription-translation cell-free assay (Zubay system); competition with radiolabeled natural amino acids |
Why This Matters
Researchers seeking phenylalanine analogs for ribosomal protein engineering should note that 3-thienylalanine is not functionally interchangeable with fluorinated analogs despite similar PheRS binding predictions.
- [1] Kothakota S, Yoshikawa E, Murphy OJ, Mason TL, Tirrell DA, Fournier MJ. A simple assay for screening translational activity of non-natural amino acids: Implications for polymer synthesis on messenger RNA templates. J Polym Sci A Polym Chem. 1995;33(8):1267-1274. View Source
- [2] Wang P, Vaidehi N, Tirrell DA, Goddard WA III. Virtual screening for binding of phenylalanine analogues to phenylalanyl-tRNA synthetase. J Am Chem Soc. 2002;124(48):14442-14449. View Source
